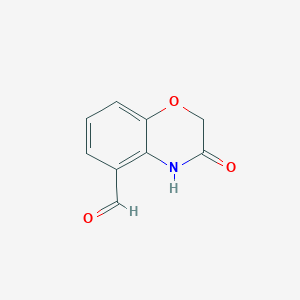

3-Oxo-4H-1,4-benzoxazine-5-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Oxo-4H-1,4-benzoxazine-5-carbaldehyde is a chemical compound with the molecular formula C9H7NO3. It is a member of the benzoxazine family, which is known for its diverse applications in various fields, including pharmaceuticals, materials science, and organic synthesis. This compound is characterized by its unique structure, which includes a benzoxazine ring fused with an aldehyde group.

Méthodes De Préparation

The synthesis of 3-Oxo-4H-1,4-benzoxazine-5-carbaldehyde typically involves the condensation of 2-aminophenol with salicylaldehyde, followed by the oxidation of the resulting Schiff base. The detailed synthetic route includes the following steps:

Condensation Reaction: Dissolve 2-aminophenol and salicylaldehyde in acetic acid.

Heating: Heat the mixture to facilitate the condensation reaction.

Cooling: Cool the reaction mixture to room temperature.

Filtration: Filter the precipitate formed during the reaction.

Drying: Dry the precipitate under vacuum to obtain the Schiff base intermediate.

Oxidation: Oxidize the Schiff base to form this compound.

Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Analyse Des Réactions Chimiques

3-Oxo-4H-1,4-benzoxazine-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The benzoxazine ring can undergo electrophilic and nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Chemical Properties and Structure

3-Oxo-4H-1,4-benzoxazine-5-carbaldehyde has the molecular formula C9H7NO4 and a molecular weight of approximately 193.16 g/mol. The compound features a benzoxazine ring structure that contributes to its diverse reactivity and biological activity .

Biological Applications

1. Antioxidant Activity

The compound exhibits notable antioxidant properties, which are crucial for combating oxidative stress associated with various diseases. Research has demonstrated that derivatives of benzoxazines can scavenge free radicals and reduce oxidative damage in cells . This characteristic makes this compound a candidate for developing anti-aging therapies and treatments for age-related disorders.

2. Antimicrobial Properties

Studies have indicated that benzoxazine derivatives possess antimicrobial and antifungal activities. The structural features of this compound allow it to interact with microbial targets effectively, making it a potential agent in combating infections .

3. Anticancer Potential

The compound has been investigated for its anticancer properties, with several studies suggesting that it may inhibit the proliferation of cancer cells through various mechanisms. Its ability to induce apoptosis (programmed cell death) in tumor cells is particularly noteworthy .

Material Science Applications

In addition to its biological applications, this compound is being explored for its potential uses in material science:

1. Polymer Chemistry

The compound's unique structure allows it to be incorporated into polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials. Its reactivity can be utilized to create cross-linked networks that improve durability and resistance to environmental factors .

2. Coatings and Adhesives

Due to its chemical stability and adhesive properties, this compound shows promise as a component in coatings and adhesives, providing enhanced performance characteristics .

Case Studies

Mécanisme D'action

The mechanism of action of 3-Oxo-4H-1,4-benzoxazine-5-carbaldehyde involves its interaction with various molecular targets. For instance, it has been shown to inhibit certain enzymes involved in the immune response and coagulation pathways. The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.

Comparaison Avec Des Composés Similaires

3-Oxo-4H-1,4-benzoxazine-5-carbaldehyde can be compared with other benzoxazine derivatives, such as:

3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carbaldehyde: Similar in structure but contains a sulfur atom instead of an oxygen atom in the ring.

3,4-dihydro-2H-1,4-benzoxazin-3-one: Lacks the aldehyde group and has different chemical properties.

4H-benzo[d][1,3]oxazine: Another benzoxazine derivative with different substitution patterns and biological activities.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity.

Activité Biologique

3-Oxo-4H-1,4-benzoxazine-5-carbaldehyde is a compound belonging to the benzoxazine family, which has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H7NO3. Its structure features a benzoxazine ring fused with an aldehyde group, which contributes to its unique reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation and reduction, which further enhance its potential applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Antioxidant Activity : Studies have shown that derivatives of benzoxazines exhibit significant antioxidant properties. For instance, certain analogs have demonstrated higher potency than standard antioxidants like butylated hydroxytoluene (BHT) in assays measuring free radical scavenging ability .

- Antimicrobial Properties : Research indicates that this compound and its derivatives possess antimicrobial activities against a range of pathogens. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways .

Antioxidant Activity

A study conducted on C-3 tethered 2-oxo-benzo[1,4]oxazines revealed that these compounds exhibit strong antioxidant activity, with IC50 values lower than those of established antioxidants. The cytotoxicity tests indicated that these compounds are non-toxic to non-cancerous cell lines at concentrations up to 250 μg/mL .

Antimicrobial Activity

In vitro studies have shown that this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be as low as 50 μg/mL for specific bacterial strains .

Case Study 1: Antioxidant Evaluation

In a study evaluating a series of benzoxazine derivatives, several compounds were tested for their antioxidant capabilities using DPPH and FRAP assays. The results indicated that specific modifications to the benzoxazine structure significantly enhanced antioxidant potency. For example, compound 20b was found to have an IC50 value of 546 μM in the FRAP assay, showcasing its potential as a therapeutic agent against oxidative stress-related diseases .

Case Study 2: Antimicrobial Efficacy

Another study focused on the synthesis and evaluation of various benzoxazine derivatives for their antimicrobial properties. The findings highlighted that certain derivatives exhibited potent activity against antibiotic-resistant strains of bacteria, suggesting their potential utility in developing new antimicrobial therapies .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other benzoxazine derivatives:

| Compound Name | Biological Activity | Remarks |

|---|---|---|

| 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine | Antimicrobial | Contains sulfur in the ring structure |

| 3,4-dihydro-2H-1,4-benzoxazin-3-one | Lower antioxidant activity | Lacks aldehyde group |

| 4H-benzo[d][1,3]oxazine | Diverse applications | Different substitution patterns |

Propriétés

IUPAC Name |

3-oxo-4H-1,4-benzoxazine-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-4-6-2-1-3-7-9(6)10-8(12)5-13-7/h1-4H,5H2,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQERLCYNQAMNLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=CC=C2O1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.